molecular formula C16H11NO3 B11724744 3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid

3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid

Cat. No.: B11724744
M. Wt: 265.26 g/mol
InChI Key: XLZKQYPVLCUOAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid typically involves the reaction of 2-cyanophenol with 2-bromophenylacrylic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. The cyano group and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic Acid stands out due to its unique combination of a cyano group and a phenoxy group attached to a phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H11NO3/c17-11-13-6-2-4-8-15(13)20-14-7-3-1-5-12(14)9-10-16(18)19/h1-10H,(H,18,19)

InChI Key

XLZKQYPVLCUOAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC=C2C#N

Origin of Product

United States

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